molecular formula C8H7N3O2 B13546110 Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate

Cat. No.: B13546110
M. Wt: 177.16 g/mol
InChI Key: NSMPAKBTZNEHEN-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazole with a suitable carboxylate derivative under acidic or basic conditions. The reaction mixture is then subjected to cyclization to form the desired fused ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-5-9-3-2-7(6)11/h2-5H,1H3

InChI Key

NSMPAKBTZNEHEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN=CN2N=C1

Origin of Product

United States

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